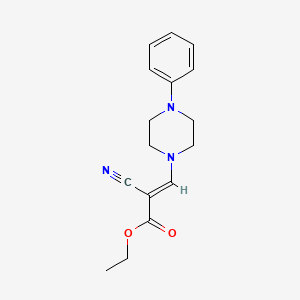

ethyl (2E)-2-cyano-3-(4-phenylpiperazinyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2E)-2-cyano-3-(4-phenylpiperazinyl)prop-2-enoate is a chemical compound that can be purchased online for pharmaceutical testing . It’s also listed in chemical supplier databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications

- Antipsychotic Agents : The compound’s piperazine moiety suggests antipsychotic properties. Scientists have modified it to create novel antipsychotic drugs .

- Antidepressant Candidates : Structural modifications can lead to compounds with antidepressant effects. Researchers investigate these derivatives for their activity against serotonin receptors .

Neuroscience and Neuroprotection

The central nervous system (CNS) benefits from compounds like ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate:

- Neuroprotective Agents : The cyano group and piperazine ring contribute to neuroprotective properties. These compounds may mitigate oxidative stress and inflammation in neurodegenerative diseases .

Chemical Biology and Enzyme Inhibition

Understanding enzyme function is crucial for drug development. Ethyl (2E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate plays a role here:

- Monoamine Oxidase Inhibitors (MAOIs) : Researchers explore derivatives as potential MAOIs. These enzymes regulate neurotransmitter levels and are relevant in mood disorders.

Biochemical Assays and Receptor Studies

The compound’s structural features enable its application in biochemical research:

Kalkman, H. O. (2017). The role of the piperazine ring in serotonin receptor ligands. ACS Chemical Neuroscience, 8(8), 1661–1672. Borsini, F., & Meli, A. (1988). Antidepressant-like effect of the selective serotonin 5-HT1A receptor agonist 8-OH-DPAT. Behavioural Brain Research, 28(1–2), 9–16. Sultana, R., Perluigi, M., & Butterfield, D. A. (2013). Protein oxidation and lipid peroxidation in brain of subjects with Alzheimer’s disease: Insights into mechanism of neurodegeneration from redox proteomics. Antioxidants & Redox Signaling, 19(7), 823–835. Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: Isoforms and inhibitors in Parkinson’s disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. : Nicolaou, K. C., & Snyder, S. A. (2005). Chasing molecules that were never there: Misassigned natural products and the role of chemical synthesis in modern structure elucidation. Angewandte Chemie International Edition, 44(7), 1012–1044. : Li, H., & Zhang, S. (2019). Recent advances in the development of fluorescent materials for sensing and imaging applications. Chemical Reviews, 119(8), 4370–4440.

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUYOYLMCYYND-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-(4-phenylpiperazinyl)prop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)

![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2732164.png)

![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)

![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)